![molecular formula C15H14ClNO7 B565827 5-Chloro-8-hydroxyquinoline Glucuronide CAS No. 65851-39-0](/img/structure/B565827.png)
5-Chloro-8-hydroxyquinoline Glucuronide
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Overview
Description
5-Chloro-8-hydroxyquinoline b-D-glucuronide is a methylated saccharide. It can be used in the synthesis of complex carbohydrates .
Synthesis Analysis
The primary halquinol metabolites identified were in the form of glucuronides, specifically 5-chloro-8-hydroxyquinoline glucuronide (5-CHQG) and 5,7-dichloro-8-hydroxyquinoline glucuronide (5,7-DCHQG), while sulfate form was detected in trace amounts . A solvent-assisted co-grinding method is used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .Molecular Structure Analysis
The molecular structure of 5-Chloro-8-hydroxyquinoline Glucuronide has been studied using spectroscopic and DFT investigations . The charge delocalization patterns and second-order perturbation energies of the most interacting orbitals have also been computed and predicted .Chemical Reactions Analysis
The primary halquinol metabolites identified were in the form of glucuronides, specifically 5-chloro-8-hydroxyquinoline glucuronide (5-CHQG) and 5,7-dichloro-8-hydroxyquinoline glucuronide (5,7-DCHQG), while sulfate form was detected in trace amounts .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-8-hydroxyquinoline Glucuronide have been studied using various techniques. The crystal structure was confirmed by single-crystal (SCXRD) X-ray diffraction, and it crystallized in orthorhombic structure with non-centrosymmetric P2 1 2 1 2 1 space group .Scientific Research Applications
Biomedical Applications
5-Chloro-8-hydroxyquinoline b-D-glucuronide is a robust and cutting-edge biomedical compound. It holds immense promise in research of an array of relentless drug-resistant ailments .
Iron-Chelators for Neuroprotection
8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, such as iron-chelators for neuroprotection .
Anticancer Agents
This compound and its derivatives are being researched as potential anticancer agents .
Inhibitors of 2OG-Dependent Enzymes
Another application of this compound is as inhibitors of 2OG-dependent enzymes .
Anti-HIV Agents
Research is being conducted to explore the potential of this compound as anti-HIV agents .
Antifungal Agents
This compound has shown promise as an antifungal agent .
Antileishmanial Agents
Research is being conducted to explore the potential of this compound as antileishmanial agents .
Mycobacterium Tuberculosis Inhibitors
This compound is being researched for its potential as a Mycobacterium tuberculosis inhibitor .
Safety and Hazards
Future Directions
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGDKVCRDHCKOY-DKBOKBLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65851-39-0 |
Source
|
Record name | 5-Chloro-8-hydroxyquinoline beta-D-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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